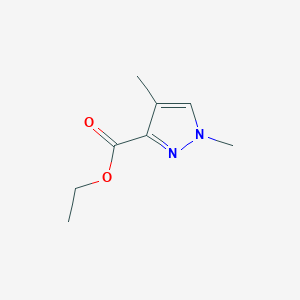

ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate

Descripción

Historical Context and Discovery

The historical development of pyrazole chemistry traces back to the pioneering work of German chemist Ludwig Knorr, who coined the term "pyrazole" in 1883. Subsequently, Hans von Pechmann developed a classical synthetic method in 1898 for pyrazole synthesis using acetylene and diazomethane. However, the specific discovery and characterization of this compound emerged much later as part of broader investigations into substituted pyrazole derivatives during the twentieth century.

The compound's development can be understood within the context of systematic studies on pyrazole carboxylates that began gaining momentum in the mid-to-late twentieth century. Research conducted by Huppatz, Phillips, and Witrzens in 1984 on fungicidal pyrazole carboxanilides provided foundational knowledge about structure-activity relationships in pyrazole derivatives, establishing the importance of specific substitution patterns for biological activity. These early investigations laid the groundwork for the synthesis and characterization of various methylated pyrazole carboxylates, including the 1,4-dimethyl variant.

The systematic exploration of pyrazole derivatives intensified during the 1990s and early 2000s, as evidenced by comprehensive studies conducted by Martins and colleagues on regiospecific synthesis methodologies. Their work on trichloromethyl enones as precursors to carboxyalkyl pyrazoles demonstrated the feasibility of producing highly substituted pyrazole derivatives with precise control over regiochemistry. This period marked significant advances in understanding the synthetic pathways leading to compounds such as this compound.

Significance in Pyrazole Chemistry

This compound occupies a prominent position within pyrazole chemistry due to its unique substitution pattern and the insights it provides into structure-activity relationships. The compound features methyl groups at both the nitrogen-1 position and carbon-4 position of the pyrazole ring, while bearing an ethyl carboxylate group at the carbon-3 position. This specific arrangement creates distinctive electronic and steric environments that influence both chemical reactivity and potential biological activity.

The significance of this compound extends beyond its individual properties to encompass its role as a representative member of the broader class of N-methylated pyrazole carboxylates. Research conducted on related pyrazole derivatives has demonstrated that the presence of methyl groups at specific positions can dramatically influence both chemical stability and biological activity. Studies on fungicidal pyrazole carboxanilides revealed that structural requirements for activity include specific substitution patterns, with methyl groups often playing crucial roles in determining efficacy.

Furthermore, the compound serves as an important synthetic intermediate in the preparation of more complex pyrazole-containing molecules. The ethyl carboxylate functionality provides a versatile handle for further chemical transformations, enabling the synthesis of amides, acids, and other derivatives through standard organic chemistry protocols. This synthetic utility has made this compound a valuable building block in medicinal chemistry and agrochemical research.

The compound also contributes to fundamental understanding of pyrazole chemistry through its distinctive physicochemical properties. With a density of 1.1 plus or minus 0.1 grams per cubic centimeter and a boiling point of 248.1 plus or minus 20.0 degrees Celsius at 760 millimeters of mercury, it provides valuable data points for understanding how substitution patterns influence physical properties in the pyrazole series.

Position in the Heterocyclic Compound Classification

Within the comprehensive classification system of heterocyclic compounds, this compound belongs to the category of five-membered heterocyclic compounds containing two nitrogen atoms. More specifically, it is classified as an azole derivative, sharing structural characteristics with other members of this important family including imidazoles, thiazoles, and oxazoles.

The compound represents a substituted derivative of the parent pyrazole structure, which consists of a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms in ortho-substitution. This fundamental structural motif places pyrazole and its derivatives within the broader category of diazoles, distinguishing them from the isomeric imidazoles where the nitrogen atoms occupy non-adjacent positions.

From a more detailed classification perspective, this compound can be categorized as follows: it belongs to the class of aromatic heterocyclic compounds due to the aromatic character of the pyrazole ring system. The compound exhibits characteristics typical of electron-rich aromatic systems, with the nitrogen atoms contributing lone pairs of electrons that participate in the aromatic sextet through resonance.

The presence of the ethyl carboxylate substituent further classifies this compound as a heterocyclic ester, placing it within a subgroup of functionalized azoles that possess significant synthetic and biological importance. This classification is particularly relevant given the widespread occurrence of carboxylate-containing heterocycles in natural products, pharmaceuticals, and agrochemicals.

Additionally, the compound can be classified based on its substitution pattern as a trisubstituted pyrazole derivative, with substituents at the nitrogen-1, carbon-3, and carbon-4 positions. This level of substitution is significant because it represents a relatively complex member of the pyrazole family, providing insights into the effects of multiple substituents on ring properties and reactivity patterns.

Research Relevance and Academic Interest

The research relevance of this compound stems from multiple factors that have sustained academic interest in this compound and its derivatives. Primary among these is its potential as a building block for the synthesis of biologically active molecules, particularly in the context of pharmaceutical and agrochemical research. The compound's structural features make it an attractive starting material for the development of new therapeutic agents and crop protection chemicals.

Academic interest in this compound has been driven partly by comprehensive studies on pyrazole derivatives in crop protection applications. Research has demonstrated that pyrazole-containing compounds exhibit significant herbicidal, fungicidal, and insecticidal activities. The specific substitution pattern present in this compound provides a framework for understanding how structural modifications can influence biological activity and selectivity.

The compound has also attracted attention in the context of synthetic methodology development. Studies on regiocontrolled synthesis of substituted pyrazoles have utilized related compounds as model systems for developing new synthetic approaches. Research conducted on trichloromethyl enones as precursors to carboxyalkyl pyrazoles has provided valuable insights into reaction mechanisms and selectivity patterns that are relevant to the synthesis of this compound and related compounds.

From a physical chemistry perspective, the compound serves as an important reference point for understanding structure-property relationships in heterocyclic systems. Its well-characterized physical properties, including density, boiling point, and spectroscopic characteristics, provide valuable data for computational chemistry studies and the development of predictive models for heterocyclic compound properties.

Propiedades

IUPAC Name |

ethyl 1,4-dimethylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-4-12-8(11)7-6(2)5-10(3)9-7/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIQXUZYXOVSBRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444281 | |

| Record name | ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68809-65-4 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 1,4-dimethyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68809-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Direct Esterification of 1,4-Dimethylpyrazole

The most straightforward synthetic route involves the reaction of 1,4-dimethylpyrazole with ethyl chloroformate or similar ethylating agents in the presence of a base. This reaction introduces the ethyl carboxylate group at the 3-position of the pyrazole ring, forming the ester linkage.

- Reaction conditions: Typically carried out under mild conditions with a base such as triethylamine or sodium hydride to neutralize the released HCl.

- Yield: Moderate to good yields depending on reaction time and temperature.

- Purification: Standard extraction and recrystallization techniques.

This method is widely referenced in chemical supply catalogs and research chemical providers.

Methylation of Ethyl 1H-Pyrazole-3-carboxylate Derivatives

An alternative approach involves starting from ethyl 1H-pyrazole-3-carboxylate derivatives, followed by selective methylation at the 1- and 4-positions using methylating agents such as iodomethane in the presence of a base like sodium ethanolate in ethanol.

- Reaction conditions: Ambient temperature, sodium ethanolate as base, ethanol as solvent.

- Yield: Reported yields around 45% for the target compound.

- Notes: This method allows stepwise introduction of methyl groups, enabling control over substitution patterns.

Multi-Step Synthesis via Pyrazole-4-carboxylic Acid Intermediates

A more industrially scalable and detailed synthetic route involves the preparation of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid intermediates, which can then be converted to the ethyl ester derivative.

-

- Reactants: Ethyl acetoacetate, triethyl orthoformate, and acetic anhydride.

- Conditions: Heating at 110–120 °C for 4 hours, followed by cooling and reduced pressure distillation to isolate an intermediate compound (Compound A).

- Purpose: Formation of a pyrazole ring precursor.

-

- Reactants: Compound A, 40% methylhydrazine aqueous solution, sodium hydroxide, and toluene.

- Conditions: Cooling to 8–10 °C, stirring, and maintaining temperature at 10–20 °C for reaction.

- Outcome: Formation of a pyrazole carboxylic acid intermediate (Compound B).

-

- Reactants: Compound B solution and 15% hydrochloric acid.

- Conditions: Heating to 85–90 °C, stirring, centrifugation, and drying.

- Product: 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, which can be further esterified to the ethyl ester.

Mass ratios and volumes are critical for optimal yield and purity:

| Step | Reactants/Conditions | Ratio/Parameters |

|---|---|---|

| 1 | Ethyl acetoacetate : Triethyl orthoformate : Acetic anhydride | 6 : 9 : 8–10 (mass ratio) |

| 2 | Methylhydrazine (40%) : NaOH : Compound A | 5 : 0.2–0.4 : 8–10 (mass ratio) |

| 3 | Compound B solution : 15% HCl | 2 : 1.3–1.5 (volume ratio) |

This method is well-documented in patent literature and is suitable for large-scale industrial synthesis due to its reproducibility and scalability.

Industrial and Continuous Flow Methods

Industrial production often adapts the above synthetic routes with process optimizations:

- Use of continuous flow reactors to improve heat and mass transfer.

- Optimization of reaction times and temperatures to maximize yield and minimize by-products.

- Purification via recrystallization and chromatographic techniques to achieve high purity.

These methods are based on condensation reactions of 1,3-diketones with hydrazines, followed by esterification steps, and are supported by recent industrial chemical manufacturing practices.

Comparative Summary of Preparation Methods

| Method | Starting Materials | Key Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct esterification | 1,4-Dimethylpyrazole + Ethyl chloroformate | Base (e.g., triethylamine), mild temp. | Moderate | Simple, direct ester formation |

| Methylation of pyrazole esters | Ethyl 1H-pyrazole-3-carboxylate + Iodomethane | Sodium ethanolate, ethanol, ambient temp | ~45 | Stepwise methylation, moderate yield |

| Multi-step via pyrazole acid | Ethyl acetoacetate + Triethyl orthoformate + Acetic anhydride + Methylhydrazine | Heating, cooling, acidification steps | High | Industrially scalable, high purity |

| Industrial continuous flow | Similar to multi-step | Optimized flow reactors, controlled temp | High | Enhanced yield and purity, scalable |

Research Findings and Notes

- The direct esterification method is widely used for laboratory-scale synthesis due to its simplicity.

- The methylation approach allows selective functionalization but may suffer from moderate yields and requires careful control of reaction conditions.

- The multi-step synthesis via pyrazole carboxylic acid intermediates is preferred for industrial applications, offering better control over purity and scalability.

- Research on the biological activity of ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate is limited, but its structural analogs suggest potential pharmaceutical applications, motivating the development of efficient synthetic routes.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyrazole-3-carboxylic acid derivatives.

Reduction: Reduction reactions can yield pyrazoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

Oxidation: Pyrazole-3-carboxylic acid derivatives.

Reduction: Pyrazoline derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is used in the synthesis of agrochemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can act as a ligand for specific receptors, modulating their activity and triggering downstream signaling pathways .

Comparación Con Compuestos Similares

Substituent Variations at Position 5

Analysis :

Variations in Ester Groups and Substituent Positions

Analysis :

Actividad Biológica

Ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate (EDMPC) is a pyrazole derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data and case studies.

EDMPC interacts with various enzymes and receptors, influencing their activity and stability. Notably, it has been observed to bind with high affinity to cytochrome P450 enzymes, which are critical for drug metabolism. This interaction can lead to either inhibition or activation of these enzymes, impacting the pharmacokinetics of co-administered drugs.

Key Mechanisms:

- Enzyme Interaction: EDMPC can inhibit or activate enzymes involved in metabolic pathways.

- Cell Signaling Modulation: It influences signaling pathways that regulate cell proliferation and apoptosis in cancer cells.

- Receptor Binding: The compound binds to multiple receptors, contributing to its wide range of biological activities.

EDMPC exhibits several biochemical properties that enhance its potential as a therapeutic agent:

- Antioxidant Activity: It has shown promise in reducing oxidative stress by scavenging free radicals.

- Antimicrobial Properties: Studies indicate that EDMPC possesses antimicrobial activity against various pathogens, including resistant strains .

- Anti-inflammatory Effects: The compound inhibits key inflammatory mediators such as COX-1 and COX-2, showcasing significant anti-inflammatory potential .

Table 1: Summary of Biological Activities

Case Studies

Several studies have investigated the biological activity of EDMPC and related compounds:

- Anticancer Activity:

- Anti-inflammatory Effects:

- Antimicrobial Efficacy:

Q & A

Q. What are the established synthetic routes for ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of hydrazines with β-keto esters. For example, derivatives of ethyl pyrazole carboxylates are synthesized via reactions between substituted hydrazines and ethyl acetoacetate analogs under reflux in polar aprotic solvents like DMF or ethanol. Optimization includes adjusting temperature (e.g., 50–80°C), solvent choice, and stoichiometry of reactants. Catalytic acids (e.g., acetic acid) or bases (e.g., K₂CO₃) may enhance yield. Post-synthesis purification often employs column chromatography or recrystallization .

Q. How is the crystal structure of ethyl pyrazole carboxylates validated, and what software tools are recommended?

X-ray crystallography is the gold standard. Data collection involves a diffractometer (e.g., Bruker D8 VENTURE), and structure refinement uses programs like SHELXL . Key parameters include bond lengths (e.g., C–N: ~1.34 Å, C–O: ~1.21 Å) and angles (e.g., pyrazole ring: ~120°). Hydrogen-bonding networks and torsional angles are analyzed to confirm molecular geometry. For example, ethyl 1,5-diphenylpyrazole-3-carboxylate exhibits a planar pyrazole core with phenyl rings twisted at ~30° relative to the plane .

Q. What safety protocols are critical when handling ethyl pyrazole carboxylates in the lab?

While classified as non-hazardous, precautions include:

- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to avoid skin/eye contact.

- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose via licensed waste services.

- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) for ethyl pyrazole derivatives be resolved?

Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystal packing effects. For example, NMR may show averaged signals due to rapid proton exchange, while X-ray provides static snapshots. To resolve:

- Perform variable-temperature NMR to detect tautomeric equilibria.

- Compare DFT-calculated geometries with experimental data to identify dominant conformers .

Q. What strategies are used to study structure-activity relationships (SAR) of ethyl pyrazole carboxylates in medicinal chemistry?

- Substituent Variation: Introduce electron-withdrawing (e.g., -CF₃) or donating groups (e.g., -OCH₃) at positions 1, 4, or 5 to modulate bioactivity.

- Biological Assays: Test derivatives against target enzymes (e.g., kinases) or pathogens. For instance, ethyl 1-methyl-5-phenylpyrazole-3-carboxylate derivatives show antifungal activity via steric hindrance at the active site .

Q. How are computational methods applied to predict the reactivity of ethyl pyrazole carboxylates?

Q. What advanced techniques are employed to analyze degradation products of ethyl pyrazole carboxylates under oxidative conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.